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Compound of Interest

3,7-dimethyl-1H-indole-2-
Compound Name:

carboxamide
CAS No.: 1446251-28-0

Cat. No.: B1432153

Get Quote

Executive Summary & Scaffold Analysis

The 3,7-dimethyl-1H-indole-2-carboxamide core is a rigid, lipophilic scaffold. Its biological
activity is heavily dictated by the substitution on the carboxamide nitrogen (

) and the steric/electronic effects of the 3,7-dimethyl pattern.

» 3-Methyl Role: restricts rotation of the C2-carbonyl bond, locking the molecule into a
bioactive conformation (often favoring intramolecular H-bonding).

» 7-Methyl Role: provides steric bulk that prevents metabolic oxidation at the vulnerable 7-
position and improves selectivity by clashing with "flat" binding pockets (e.g., DNA
intercalation), thereby favoring hydrophobic protein pockets.

Primary Suspect Targets (Based on Literature Precedence):

e Mycobacterium tuberculosis (Mtb): The transporter MmpL3 (Mycobacterial membrane
protein Large 3).[2]
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e Oncology: Tyrosine Kinases (specifically VEGFR-2 or EGFR) or Tubulin polymerization.

o Parasitology:PfATP4 (in Plasmodium falciparum).[3]

In Silico Triage & Molecular Docking

Before initiating expensive wet-lab workflows, perform a computational triage to rank potential
targets.

Structural Homology Search

The 3,7-dimethyl-indole-2-carboxamide motif mimics the binding mode of several known
inhibitors.

e Protocol: Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) to screen the
specific derivative against the ChEMBL database.

e Focus: Look for structural overlap with Telacebec (Q203) analogues (for Mtb) or Sunitinib
analogues (for kinases).

Molecular Docking Workflow (MmpL3 Validation)

If the phenotype is anti-mycobacterial, MmpL3 is the highest probability target.

PDB Retrieval: Download Crystal Structure of MmpL3 (PDB ID: 6AJG).

e Ligand Prep: Energy minimize the 3,7-dimethyl-1H-indole-2-carboxamide structure (DFT
B3LYP/6-31G*).

e Docking Grid: Center grid on the transmembrane proton-translocating channel.

e Success Criteria: Look for a docking score < -9.0 kcal/mol and a key H-bond between the
indole NH and Asp640 or Tyr641.

Experimental Workflow A: Genomic Resistance
Mapping (Anti-Infective)

If your compound targets bacteria (Mtb) or parasites, this is the definitive method.
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Protocol: Spontaneous Mutant Generation

e Inoculum: Prepare

CFU/mL of the sensitive strain (e.g., M. tuberculosis H37Rv).

Selection: Plate onto agar containing the compound at 5%, 10x, and 20x MIC.

Incubation: Incubate until colonies appear (2-4 weeks for Mtb).

Isolation: Pick 5-10 distinct colonies and re-verify resistance phenotypes.

WGS (Whole Genome Sequencing):
o Extract gDNA from mutants and the wild-type parent.
o Sequence (lllumina MiSeq, 300x coverage).

o Bioinformatics: Map reads to the reference genome. Filter for Non-Synonymous SNPs
(Single Nucleotide Polymorphisms) that appear in all resistant mutants but not the parent.

o Expected Hit: A missense mutation in the mmpL3 gene (e.g., V684A) or atpE.

Experimental Workflow B: Chemical Proteomics
(Oncology/Mammalian)

For mammalian targets (where genetic selection is difficult), use Photo-Affinity Labeling (PAL)
coupled with Mass Spectrometry.

Probe Design Strategy

You must synthesize a "bifunctional probe" without abolishing biological activity.
e Warhead: The 3,7-dimethyl-1H-indole-2-carboxamide core.

o Linker Point: The Amide Nitrogen is the most tolerant vector. Attach the linker here if it is a
secondary amide. If it is a primary amide, alkylate the Indole N1 (though this may reduce
potency).
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» Reporters:
o Photo-crosslinker:Diazirine (activates at 365 nm UV).

o Click Handle:Terminal Alkyne (for CUAAC reaction with biotin-azide).

Chemical Proteomics Protocol

 Incubation: Treat cell lysates (or live cells) with the Probe (1-10 uM) for 1 hour.

o Control: Pre-incubate with 100x excess of the "cold" (unlabeled) parent compound to
compete for the binding site.

e Crosslinking: Irradiate with UV light (365 nm) for 10 minutes on ice.
e Click Chemistry: Lysis, then react with Biotin-Azide, CuSO4, TCEP, and TBTA.
o Enrichment: Pull down biotinylated proteins using Streptavidin-Agarose beads.
e Digestion & MS: On-bead trypsin digestion followed by LC-MS/MS.

o Data Analysis: Identify proteins significantly enriched in the Probe sample vs. the
Competition Control.

Biophysical Validation: Cellular Thermal Shift Assay
(CETSA)

Once a candidate (e.g., a Kinase or MmpL3) is identified, validate physical binding in intact
cells.

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (

).

Protocol:
e Treatment: Treat cells with the compound (10x EC50) or DMSO for 1 hour.

» Heating: Aliquot cells into PCR tubes and heat at a gradient (
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)

¢ Lysis: Lyse cells (freeze-thaw) and centrifuge to pellet denatured/aggregated proteins.

o Detection: Analyze the soluble fraction via Western Blot using an antibody specific to the
candidate target.

e Result: The target protein should remain soluble at higher temperatures in the treated
samples compared to DMSO.

Visualization of Workflows
Diagram 1: Target Identification Decision Tree
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Caption: Decision matrix for selecting the appropriate target deconvolution workflow based on

biological context.

Diagram 2: Chemical Probe Synthesis Strategy

Attach at

3, 7-dimethyl-indole T IF-N OGN Alkyl Linker
Scaffold (PEG2 or C4-C6)

Click to download full resolution via product page

Photo-Crosslinker
(Diazirine)

Click Handle
(Terminal Alkyne)

UV (365nm Target Protein

(Covalent Capture)

Caption: Design of a trifunctional probe. The linker is attached to the amide nitrogen to

minimize steric clash with the indole binding pocket.

Data Summary: Known Indole-2-Carboxamide

Targets[2][4][5]

Target Class Specific Protein

Disease Area

Key Interaction
Mechanism

Transporter MmpL3

Tuberculosis

Indole NH H-bonds
with Asp640; blocks

proton motive force.

Kinase VEGFR-2 / EGFR

Cancer

ATP-competitive
inhibition; Indole binds

in hinge region.

lon Pump PfATP4

Malaria

Disrupts Na+
homeostasis in

parasite.[3]

GPCR CB1/CB2

Pain/Inflammation

Allosteric modulation
of cannabinoid

receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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